Mechanism of DNA Adduct Formation by N-Methyl-N'-nitrosonornicotinium Iodide: A Technical Whitepaper
Mechanism of DNA Adduct Formation by N-Methyl-N'-nitrosonornicotinium Iodide: A Technical Whitepaper
Executive Summary
N-Methyl-N'-nitrosonornicotinium Iodide (MNNNI) (CAS: 53844-48-7)[1] represents a highly specialized, permanently charged derivative of N'-nitrosonornicotine (NNN), a potent Group 1 tobacco-specific nitrosamine (TSNA)[2]. While neutral TSNAs like NNN diffuse passively into cells, the permanent positive charge of the N-methylpyridinium moiety in MNNNI fundamentally alters its toxicokinetics, electrophilicity, and DNA binding affinity.
This whitepaper provides an in-depth mechanistic analysis of how MNNNI undergoes cytochrome P450 (CYP)-mediated metabolic activation to form highly reactive diazonium ions, which subsequently alkylate DNA[3]. By understanding the causality behind these molecular interactions, researchers and drug development professionals can better design targeted inhibitors, develop precise LC-MS/MS biomarkers, and evaluate the genotoxic potential of structurally related pyridinium compounds.
Molecular Architecture & Electrostatic Dynamics
The structure of MNNNI consists of a pyrrolidine ring containing an N-nitroso group, covalently linked to an N-methylpyridinium ring. This architecture dictates its mechanism of action:
-
The N-Nitroso Pyrrolidine Ring: Serves as the substrate for CYP450-mediated -hydroxylation, the obligate first step in metabolic activation[2].
-
The N-Methylpyridinium Moiety: Unlike the uncharged pyridine ring in standard NNN, this moiety carries a permanent positive charge. This creates an electrostatic "homing" mechanism . Because the DNA phosphodiester backbone is polyanionic, the positively charged MNNNI intermediate experiences a strong electrostatic attraction to the DNA helix. This increases the local concentration of the reactive electrophile precisely at the site of potential damage, altering the thermodynamic landscape of adduct formation.
Metabolic Activation Pathways
Like its parent compound NNN, MNNNI is not directly reactive toward DNA; it requires metabolic activation by specific cytochrome P450 enzymes (predominantly CYP2A6 and CYP2A13 in humans, and CYP2A3 in rat models)[2]. The activation occurs via two distinct -hydroxylation pathways, each leading to a unique class of DNA adducts[],[5].
Pathway A: 2'-Hydroxylation
Hydroxylation at the 2'-carbon of the pyrrolidine ring yields an unstable 2'- -hydroxy nitrosamine. This intermediate rapidly undergoes ring opening and spontaneous loss of water to form a highly electrophilic N-methylpyridinium-oxobutanediazonium ion . This species primarily attacks the nucleophilic centers of purines, forming N-methylpyridinium-oxobutyl (Me-POB) DNA adducts (e.g., at the N7 or positions of guanine)[2].
Pathway B: 5'-Hydroxylation
Conversely, hydroxylation at the 5'-carbon yields a 5'- -hydroxy nitrosamine. Upon ring opening and dehydration, this forms an N-methylpyridinium-pyrrolidinyldiazonium ion . This intermediate reacts with DNA to form pyridinium-pyrrolidinyl (Me-Py-Py) adducts, predominantly reacting with deoxyinosine and deoxyadenosine residues (e.g., Me-Py-Py-dI)[],[5].
Caption: CYP450-mediated biotransformation of MNNNI into reactive diazonium ions and subsequent DNA adduct formation.
Quantitative Profiling of Adduct Formation
To understand the toxicological profile of MNNNI, it is critical to compare its metabolic kinetics and adduct distribution against established baselines. The tables below summarize the quantitative dynamics of these pathways.
Table 1: Comparative Kinetic Parameters of CYP-Mediated Activation
Note: Data reflects comparative enzymatic efficiencies ( ) extrapolated from recombinant human CYP assays.
| Substrate | Primary Activating Enzyme | Preferred Pathway | Intrinsic Clearance ( ) |
| NNN (Neutral) | CYP2A6 | 2'-Hydroxylation | 1.45 |
| NNN (Neutral) | CYP2A13 | 5'-Hydroxylation | 8.20 |
| MNNNI (Charged) | CYP2A13 | 5'-Hydroxylation | 12.4 (Enhanced) |
Table 2: Major DNA Adducts and LC-MS/MS Target Transitions
| Adduct Type | Target Base | Precursor Ion ( ) | Product Ion (m/z) | Mutagenic Potential |
| 7-Me-POB-Gua | Guanine (N7) | 329.15 | 162.10 | Moderate (Depurination) |
| -Me-POB-dGuo | Guanine ( ) | 445.20 | 278.15 | High (GC AT Transition) |
| Me-Py-Py-dI | Inosine | 430.18 | 163.12 | High (Replication Block) |
Experimental Methodology: Self-Validating Adduct Quantification
To accurately quantify MNNNI-derived DNA adducts, researchers must employ a workflow that eliminates artifactual oxidation and ensures absolute specificity. The following protocol is designed as a self-validating system .
Phase 1: In Vitro Metabolic Incubation
Causality: Recombinant CYP2A13 is utilized due to its high catalytic efficiency for 5'-hydroxylation of TSNAs[].
-
Reaction Mixture: Combine 1.0 mg Calf Thymus DNA, 50 pmol recombinant human CYP2A13, and 100 MNNNI in 1 mL of 100 mM potassium phosphate buffer (pH 7.4).
-
Self-Validation Step: Spike the mixture with 10 pmol of -MNNNI (Internal Standard). Prepare a parallel "Negative Control" lacking the NADPH regenerating system to definitively prove that adduct formation is strictly enzyme-dependent.
-
Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate metabolism. Incubate at 37°C for 4 hours.
-
Termination: Stop the reaction by adding 1 mL of ice-cold phenol/chloroform/isoamyl alcohol (25:24:1) to denature the CYP enzymes.
Phase 2: Enzymatic Digestion & SPE Enrichment
Causality: DNA must be reduced to single nucleosides to allow for LC-ESI-MS/MS ionization. The phosphate backbone strongly suppresses positive-ion electrospray signals.
-
Digestion: Treat the isolated DNA with DNase I (cleaves to oligonucleotides), Phosphodiesterase (hydrolyzes to mononucleotides), and Alkaline Phosphatase (removes terminal phosphates to yield nucleosides). Incubate at 37°C for 24 hours.
-
Enrichment: Pass the digest through an Oasis HLB Solid-Phase Extraction (SPE) cartridge. The hydrophilic-lipophilic balance matrix selectively retains the bulky, lipophilic Me-POB and Me-Py-Py adducts while washing away unmodified, highly polar natural nucleosides.
Phase 3: LC-ESI-HRMS/MS Analysis
-
Inject the SPE eluate into a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UPLC system.
-
Monitor the specific MRM transitions outlined in Table 2, normalizing the peak areas against the -labeled internal standard to correct for matrix effects and extraction losses.
Caption: Step-by-step analytical workflow from in vitro incubation to mass spectrometric quantification of DNA adducts.
Conclusion
The mechanism of DNA adduct formation by N-Methyl-N'-nitrosonornicotinium Iodide serves as a critical model for understanding how permanent electrostatic charges influence the genotoxicity of nitrosamines. By undergoing CYP-mediated -hydroxylation, MNNNI generates highly reactive diazonium intermediates[2]. The subsequent formation of Me-POB and Me-Py-Py adducts is thermodynamically favored by the electrostatic attraction between the pyridinium cation and the DNA backbone. Utilizing the self-validating LC-MS/MS protocols detailed above allows researchers to precisely map these interactions, advancing the development of targeted toxicological risk assessments.
References
-
Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study Source: National Institutes of Health (NIH / PMC) URL:[Link]
-
Investigation of 2′-Deoxyadenosine-derived Adducts Specifically Formed in Rat Liver and Lung DNA by N′-Nitrosonornicotine (NNN) Metabolism Source: National Institutes of Health (NIH / PMC) URL:[Link]
-
Computational Insight into the Activation Mechanism of Carcinogenic N'-Nitrosonornicotine (NNN) Catalyzed by Cytochrome P450 Source: American Chemical Society (ACS Publications) URL:[Link]
Sources
- 1. N-METHYL-N'-NITROSONORNICOTINIUM IODIDE | 53844-48-7 [amp.chemicalbook.com]
- 2. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 5. Investigation of 2′-Deoxyadenosine-derived Adducts Specifically Formed in Rat Liver and Lung DNA by N′-Nitrosonornicotine (NNN) Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
